1-(p-Tolyl)-1H-imidazole-4-carboxylicacid
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Overview
Description
1-(p-Tolyl)-1H-imidazole-4-carboxylicacid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The p-tolyl group is a benzene ring substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-1H-imidazole-4-carboxylicacid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a suitable imidazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the imidazole derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with new functional groups.
Scientific Research Applications
1-(p-Tolyl)-1H-imidazole-4-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylicacid: Lacks the p-tolyl group, which may result in different binding properties and biological activities.
1-(Phenyl)-1H-imidazole-4-carboxylicacid: Contains a phenyl group instead of a p-tolyl group, which may affect its chemical reactivity and applications.
1-(p-Tolyl)-1H-imidazole-2-carboxylicacid: The carboxylic acid group is positioned differently, which can influence the compound’s reactivity and interactions.
Uniqueness
1-(p-Tolyl)-1H-imidazole-4-carboxylicacid is unique due to the presence of the p-tolyl group at the 1-position and the carboxylic acid group at the 4-position of the imidazole ring. This specific arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(4-methylphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |
InChI Key |
SMRHODLZCBKXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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